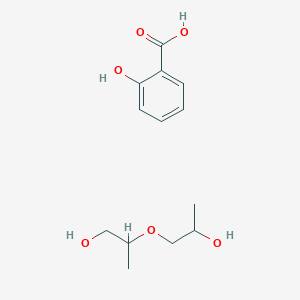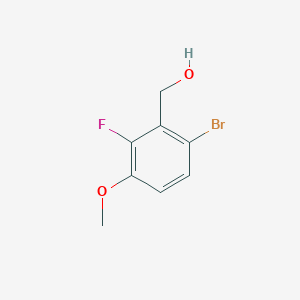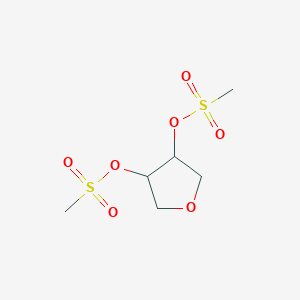
Oxolane-3,4-diyl dimethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxolane-3,4-diyl dimethanesulfonate is a chemical compound that belongs to the class of organic compounds known as oxolanes. These compounds are characterized by a five-membered ring containing one oxygen atom and four carbon atoms. This compound is particularly notable for its applications in various fields of scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
Oxolane-3,4-diyl dimethanesulfonate can be synthesized through the reaction of oxolane-3,4-diol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Oxolane-3,4-diyl dimethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields oxolane-3,4-diyl azide, while oxidation with potassium permanganate produces oxolane-3,4-diyl sulfonate .
科学的研究の応用
Oxolane-3,4-diyl dimethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for diols.
Biology: The compound is employed in the modification of biomolecules and in the study of enzyme mechanisms.
作用機序
The mechanism of action of oxolane-3,4-diyl dimethanesulfonate involves its ability to act as an electrophile in chemical reactions. The methanesulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. The compound can also undergo oxidation and reduction, leading to the formation of various derivatives with different chemical properties .
類似化合物との比較
Similar Compounds
1,3-Dioxanes: These compounds have a six-membered ring with two oxygen atoms and are used as protecting groups for carbonyl compounds.
1,3-Dioxolanes: Similar to oxolane-3,4-diyl dimethanesulfonate, these compounds have a five-membered ring with two oxygen atoms and are used in organic synthesis.
Uniqueness
This compound is unique due to its specific structure and reactivity. The presence of the methanesulfonate group makes it a versatile reagent in organic synthesis, allowing for a wide range of chemical transformations. Its applications in various fields of research and industry further highlight its importance .
特性
CAS番号 |
59676-22-1 |
|---|---|
分子式 |
C6H12O7S2 |
分子量 |
260.3 g/mol |
IUPAC名 |
(4-methylsulfonyloxyoxolan-3-yl) methanesulfonate |
InChI |
InChI=1S/C6H12O7S2/c1-14(7,8)12-5-3-11-4-6(5)13-15(2,9)10/h5-6H,3-4H2,1-2H3 |
InChIキー |
BXOTVHIXLFYZMN-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)OC1COCC1OS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




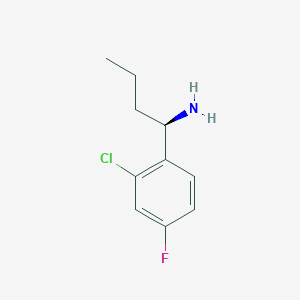
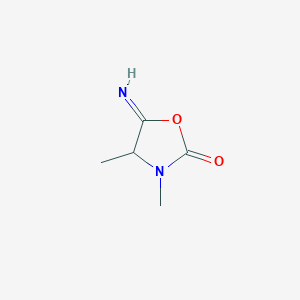
![Pentanoic acid, 5-[[(E)-[3-pyridinyl[3-(trifluoromethyl)phenyl]methylene]amino]oxy]-](/img/structure/B13970336.png)

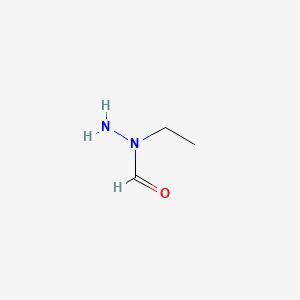



![2-[3-(Benzyloxy)-2,4-dimethoxyphenyl]ethan-1-amine](/img/structure/B13970384.png)

